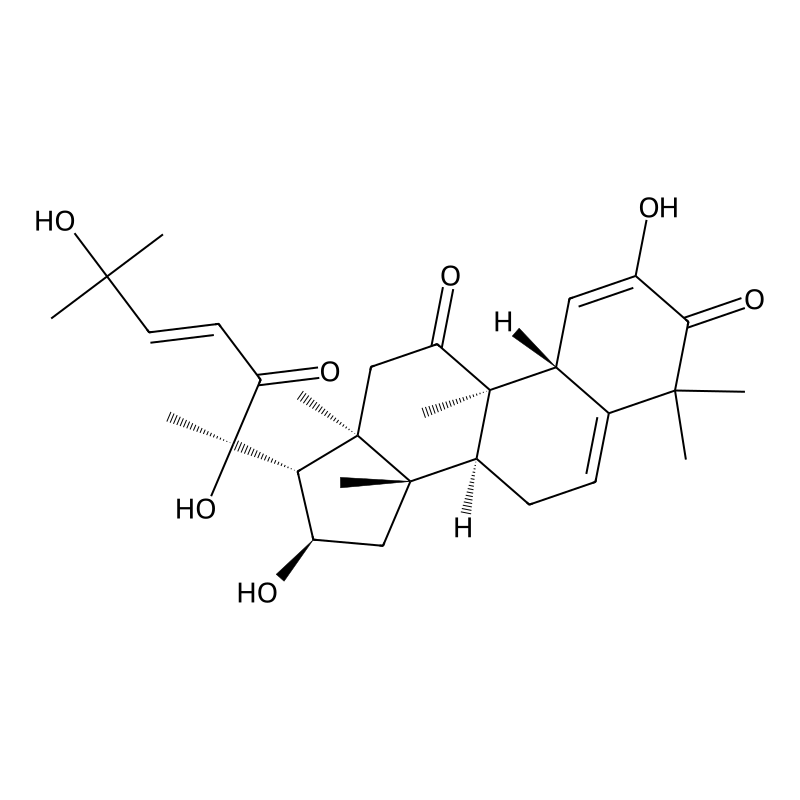

Cucurbitacin I

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

The Cucurbitaceae family represents the most significant source of cucurbitacin I, encompassing approximately 95 genera and 1,000 species distributed primarily across tropical and subtropical regions [1] [3] [7]. These plants have evolved to produce cucurbitacins as bitter principles that provide protection against various biotic and abiotic stresses [8] [9].

Cucumis sativus L.

Cucumis sativus L., commonly known as cucumber, stands as one of the most extensively studied sources of cucurbitacin I within the Cucurbitaceae family [10] [11] [12]. Native to India and western Asia, cucumber cultivation has spread globally, with the plant now grown in temperate and subtropical regions worldwide [13] [14]. The species demonstrates significant variability in cucurbitacin I content, particularly between bitter and non-bitter cultivars [11] [12].

Research has identified cucurbitacin C as the predominant cucurbitacin type in cucumber, with cucurbitacin I present as a secondary compound [12] [11]. The bitter taste of cucumber has been directly correlated with cucurbitacin content, serving as a natural defense mechanism against spider mites and other herbivorous pests [12]. Genetic analysis has revealed that approximately 69% of the variance in pest resistance can be attributed to the bitterness locus, establishing a quantitative relationship between cucurbitacin I content and defensive properties [12].

The distribution of cucurbitacin I within cucumber plants shows tissue-specific patterns, with higher concentrations typically found in leaves and fruits of bitter varieties [11] [15]. Environmental stressors, particularly drought conditions, can significantly increase cucurbitacin I production in cucumber plants, with stressed plants containing approximately twice the amount of cucurbitacins compared to non-stressed specimens [16] [17].

Ecballium elaterium (L.) A. Rich

Ecballium elaterium (L.) A. Rich, known as the squirting cucumber or exploding cucumber, represents one of the richest natural sources of cucurbitacin I [2] [18] [19]. This Mediterranean species contains exceptionally high concentrations of cucurbitacins, with fruit concentrations reaching 3.84% weight per weight, stems containing 1.34%, and leaves accumulating 0.34% [18]. These concentrations are considerably higher than those found in most edible Cucurbitaceae species, which typically contain between 0.1 and 0.3% cucurbitacins [18].

The plant is native to the Mediterranean region and western Asia, where it grows as a trailing herbaceous perennial in dry, rocky habitats [18] [20] [21]. Ecballium elaterium has been recognized as a valuable source for cucurbitacin isolation due to its high content and the presence of multiple cucurbitacin types, including cucurbitacins D, E, and I [2] [18]. The species has also been successfully cultured in vitro for cucurbitacin production, highlighting its importance as a commercial source [18].

Studies have demonstrated that cucurbitacin I isolated from Ecballium elaterium exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values of 0.5 μg/ml against AGS gastric cancer cells after 24 hours of incubation [2]. The compound's biological activity, combined with the plant's high cucurbitacin content, has made Ecballium elaterium a subject of extensive pharmacological research [18].

Luffa Species

The genus Luffa encompasses several species that serve as important sources of cucurbitacin I, particularly Luffa acutangula (L.) Roxb. (angled luffa) and Luffa aegyptiaca Mill. (smooth luffa) [22] [9] [23]. These tropical and subtropical vines are native to Asia but have been cultivated globally for both culinary and industrial purposes [22] [23].

Luffa acutangula, commonly known as angled luffa, ridge gourd, or Chinese okra, produces fruits with distinctive longitudinal ridges and demonstrates significant cucurbitacin accumulation [22] [23]. The species is widely cultivated in Southeast Asia, particularly in China and Vietnam, where it serves as both a vegetable crop and a source of natural compounds [22]. Research has revealed that bitter genotypes of Luffa accumulate higher levels of cucurbitacins, including cucurbitacin I, compared to non-bitter varieties [9].

Luffa aegyptiaca, or smooth luffa, produces cylindrical fruits without prominent ridges and has been cultivated since ancient times [24] [25] [23]. The species demonstrates moderate cucurbitacin I content, with concentrations varying based on environmental conditions and genetic factors [9]. Both Luffa species exhibit tissue-specific accumulation patterns, with higher cucurbitacin I concentrations typically found in leaves and young fruits [9] [23].

Metabolomic and transcriptomic analyses of Luffa species have identified key genes involved in cucurbitacin biosynthesis, including the Bi gene, cytochrome P450 enzymes, and acyltransferases [9]. Environmental stresses, particularly drought and abscisic acid treatment, significantly upregulate these biosynthetic genes, leading to increased cucurbitacin I production [9].

Tissue-Specific Accumulation Patterns

Cucurbitacin I distribution within plants demonstrates distinct tissue-specific patterns that vary among species and are influenced by developmental stage and environmental conditions [6] [26] [5]. These accumulation patterns reflect the compound's role as a defensive metabolite and its biosynthetic regulation within different plant organs [6] [27].

In Ecballium elaterium, the highest cucurbitacin I concentrations occur in fruits, followed by stems and leaves [18]. This distribution pattern aligns with the plant's reproductive strategy, as high fruit concentrations serve to protect seeds from herbivory while ensuring dispersal through the characteristic explosive mechanism [18] [19]. The tissue-to-plasma concentration ratios observed in pharmacological studies demonstrate that cucurbitacin I can accumulate extensively in target organs, with ratios reaching 60 to 280-fold higher concentrations in specific tissues compared to plasma levels [6] [26].

Lagenaria siceraria (bottle gourd) exhibits a different accumulation pattern, with cucurbitacin I primarily concentrated in roots and leaves under stress conditions [5]. Under drought stress, bottle gourd accessions show increased cucurbitacin I accumulation in roots, with concentrations ranging from 0.03 to 0.5 mg/g depending on stress intensity [5]. Leaf accumulation occurs primarily under moderate to severe drought conditions, with concentrations reaching 0.04 mg/g [5].

Cucumis sativus demonstrates variable tissue distribution patterns that depend on genetic factors and environmental conditions [11] [12] [15]. Bitter cucumber varieties typically show higher cucurbitacin I concentrations in leaves and fruits, while stems and roots contain lower levels [11]. The tissue-specific expression of biosynthetic genes, controlled by basic helix-loop-helix transcription factors, regulates this distribution pattern [27].

Research on tissue distribution has revealed that cucurbitacin I accumulation is not simply a passive process but involves active transport and compartmentalization within plant cells [28]. Vacuolar MATE/DTX proteins mediate cucurbitacin transport and contribute to the observed tissue-specific patterns [28]. This active transport system allows plants to optimize cucurbitacin distribution for maximum defensive benefit while minimizing metabolic costs [28].

Environmental Factors Affecting Biosynthesis

Environmental stressors play a crucial role in regulating cucurbitacin I biosynthesis, with plants responding to various abiotic and biotic challenges by modulating production of these defensive compounds [4] [9] [5] [29]. The relationship between environmental factors and cucurbitacin I biosynthesis reflects the compound's adaptive significance in plant survival strategies [5] [29].

Drought stress represents one of the most significant environmental triggers for cucurbitacin I biosynthesis [5] [17] [16]. Studies on Lagenaria siceraria have demonstrated that cucurbitacin I accumulation increases proportionally with drought stress intensity, serving as a biochemical marker for drought tolerance [5]. Plants subjected to severe drought stress show cucurbitacin I concentrations up to ten times higher than non-stressed controls [5]. This response appears to be mediated through abscisic acid signaling pathways, with ABA-response element binding factor 1 (AREB1) directly activating the Bi gene promoter [9].

Temperature stress also influences cucurbitacin I production, with both heat and cold stress inducing biosynthetic gene expression [29] [17]. In Cucurbita pepo, temperature fluctuations activate stress response pathways that include upregulation of cucurbitacin biosynthetic genes [29]. The response to temperature stress appears to be concentration-dependent, with moderate temperature increases stimulating production while extreme temperatures may inhibit biosynthesis [29].

Salinity stress represents another significant environmental factor affecting cucurbitacin I biosynthesis [29]. Research on Cucurbita pepo has shown that salt stress can modulate cucurbitacin content, although the response varies with salt concentration and exposure duration [29]. Low salt concentrations may stimulate production as part of general stress responses, while high concentrations can interfere with normal metabolic processes [29].

Biotic stressors, particularly herbivore pressure and pathogen attacks, serve as potent inducers of cucurbitacin I biosynthesis [4] [12] [30]. The compound's role as an insect deterrent is well-established, with increased production observed following herbivore damage [4] [12]. This induced response represents an important aspect of plant chemical defense, allowing rapid mobilization of defensive compounds in response to actual threats [4].

Soil moisture levels demonstrate an inverse relationship with cucurbitacin I accumulation, with lower moisture content generally promoting higher cucurbitacin production [5] [16]. This relationship reflects the compound's role in drought adaptation and stress tolerance [5]. Optimal soil moisture for cucurbitacin I production appears to occur at levels that induce mild stress without severely compromising plant growth [5].

Geographical Distribution of Cucurbitacin I-Containing Plants

The geographical distribution of cucurbitacin I-containing plants spans multiple continents and climate zones, reflecting the widespread occurrence of the Cucurbitaceae family and the evolutionary success of cucurbitacin-producing species [31] [32] [7] [33]. The global distribution patterns are closely linked to climatic factors, with the highest diversity occurring in tropical and subtropical regions [32] [7] [33].

The Mediterranean Basin represents a region of exceptional importance for cucurbitacin I-containing plants, particularly Ecballium elaterium [18] [32]. This species is endemic to the Mediterranean region, where it has adapted to the characteristic climate of hot, dry summers and mild, wet winters [18] [20]. The Mediterranean distribution extends from the Iberian Peninsula through southern Europe, North Africa, and into western Asia [18] [32].

Southeast Asia hosts a remarkable diversity of cucurbitacin I-containing species, including numerous Luffa, Trichosanthes, and Cucumis species [22] [9] [33]. The tropical humid climate of this region provides optimal conditions for Cucurbitaceae growth, supporting the evolution and maintenance of high cucurbitacin content [22] [33]. Countries such as China, Vietnam, India, and Indonesia serve as centers of diversity for cucurbitacin-producing plants [22] [9].

Tropical Africa represents another major center of cucurbitacin I-containing plant diversity, with numerous Citrullus, Cucumis, and Coccinia species native to the continent [34] [33]. The arid and semi-arid regions of Africa are particularly rich in drought-adapted Cucurbitaceae species that produce high levels of cucurbitacins as adaptation mechanisms [5] [34]. The distribution extends from the Sahel region through East Africa to southern Africa [34].

The Americas contribute significantly to global cucurbitacin I diversity through native Cucurbita species and introduced Old World taxa [35] [33] [36]. Cucurbita species are native to the Americas, with centers of origin in Mexico and South America [35] [36]. These species have been cultivated for thousands of years and have been introduced to other continents through human migration and trade [35] [37].

Temperate regions show more limited but still significant representation of cucurbitacin I-containing plants [3] [38] [7]. The Brassicaceae family contributes several temperate species, such as Iberis amara, which demonstrates convergent evolution of cucurbitacin biosynthesis [3] [38]. These temperate species often show seasonal variation in cucurbitacin content, with higher concentrations occurring during periods of environmental stress [38].

The global distribution of cucurbitacin I-containing plants continues to expand through cultivation and naturalization processes [33] [39]. Agricultural expansion has introduced many Cucurbitaceae species to new regions, while climate change may alter the geographical ranges of native species [40] [33]. Understanding these distribution patterns is crucial for conservation efforts and the sustainable utilization of cucurbitacin I-containing plant resources [33].

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types